



Application Notes and Protocols for Cotranscriptional Capping of mRNA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of mRNA-based therapeutics and vaccines, the integrity and translational efficiency of synthetic mRNA are of paramount importance. A critical modification for all eukaryotic mRNA is the 5' cap, a 7-methylguanosine (m7G) nucleotide linked to the first transcribed nucleotide via a 5'-5' triphosphate bridge. This cap structure is essential for protecting the mRNA from exonuclease degradation, facilitating its export from the nucleus to the cytoplasm, and recruiting ribosomal machinery to initiate translation.[1][2][3] In vitro transcription (IVT) is the standard method for synthesizing mRNA, and the 5' cap can be incorporated either co-transcriptionally or post-transcriptionally.[4][5]

This document provides a detailed protocol for the co-transcriptional capping of mRNA using cap analogs during IVT. This method offers a streamlined workflow by integrating the capping process into the transcription reaction, though it may require optimization to achieve high capping efficiency and yield.[4][5] We will also discuss methods for analyzing capping efficiency and the impact of the cap structure on translation efficiency and immunogenicity.

Co-transcriptional Capping of mRNA

Co-transcriptional capping involves the inclusion of a cap analog in the in vitro transcription reaction mixture, along with the four standard nucleoside triphosphates (ATP, CTP, GTP, and UTP). The RNA polymerase initiates transcription with the cap analog, resulting in a capped







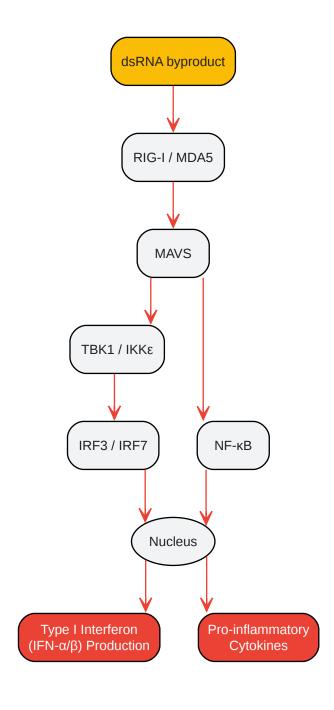
mRNA molecule in a single reaction.[5] Anti-Reverse Cap Analogs (ARCA) are commonly used to ensure that the cap analog is incorporated in the correct orientation.[5][6] More advanced cap analogs, such as CleanCap®, can achieve capping efficiencies greater than 95%.[6]

Experimental Workflow

The overall workflow for producing co-transcriptionally capped mRNA involves several key steps, from the preparation of the DNA template to the final analysis of the purified mRNA.









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